

4-Bromo-2-(trifluoromethoxy)aniline CAS number and properties

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Compound of Interest

Compound Name:	4-Bromo-2-(trifluoromethoxy)aniline
Cat. No.:	B071504

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Technical Guide: 4-Bromo-2-(trifluoromethoxy)aniline

CAS Number: 175278-09-8

This technical guide provides a comprehensive overview of **4-Bromo-2-(trifluoromethoxy)aniline**, a key chemical intermediate for researchers, scientists, and professionals in drug development and material science. The document details its chemical and physical properties, safety and handling protocols, and its role in synthetic chemistry. Due to the limited availability of specific experimental data in peer-reviewed literature, a generalized synthetic protocol is provided based on established chemical principles for analogous compounds.

Chemical and Physical Properties

4-Bromo-2-(trifluoromethoxy)aniline is a substituted aniline derivative notable for its trifluoromethoxy group, which significantly influences its chemical reactivity and physical properties. This functional group can enhance the lipophilicity and metabolic stability of derivative compounds, making this molecule a valuable building block in pharmaceutical research.^[1] The presence of a bromine atom also provides a versatile handle for a variety of cross-coupling reactions.^[1]

Table 1: Physicochemical Properties of 4-Bromo-2-(trifluoromethoxy)aniline

Property	Value	Source(s)
CAS Number	175278-09-8	[2]
Molecular Formula	C ₇ H ₅ BrF ₃ NO	[2]
Molecular Weight	256.02 g/mol	[2]
Appearance	Clear pale yellow liquid	Chem-Impex
Melting Point	26 - 27 °C	Chem-Impex
Boiling Point	98-100 °C at 15 mmHg	[2]
Density	1.691 g/mL at 25 °C	[2]
Refractive Index	n _{20/D} 1.5130	[2]
Purity	≥97%	[2]
Synonyms	1-Amino-4-bromo-2-(trifluoromethoxy)benzene	Chem-Impex
InChI Key	QVILSWLYJYMGZN-UHFFFAOYSA-N	[2]
SMILES	Nc1ccc(Br)cc1OC(F)(F)F	[2]

Synthesis and Experimental Protocols

A specific, detailed, and peer-reviewed experimental protocol for the synthesis of **4-Bromo-2-(trifluoromethoxy)aniline** is not readily available in the public domain. The synthesis is challenging due to the directing effects of the substituents on the aniline ring. The amino group (-NH₂) is a strong activating ortho-, para-director, while the trifluoromethoxy group (-OCF₃) is a deactivating meta-director.

Therefore, the direct electrophilic bromination of the precursor, 2-(trifluoromethoxy)aniline, would be expected to yield a mixture of isomers, including the desired 4-bromo product,

alongside 6-bromo and potentially di-brominated products. The separation of these isomers would present a significant purification challenge.

A plausible, generalized approach for its synthesis is outlined below. This protocol is based on standard procedures for the bromination of substituted anilines and would require optimization.

Generalized Experimental Protocol: Electrophilic Bromination

Objective: To synthesize **4-Bromo-2-(trifluoromethoxy)aniline** via electrophilic bromination of 2-(trifluoromethoxy)aniline.

Materials:

- 2-(trifluoromethoxy)aniline (1.0 eq)
- N-Bromosuccinimide (NBS) (1.0 - 1.1 eq)
- Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
- Saturated aqueous sodium thiosulfate solution
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous NaCl)
- Ethyl acetate
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

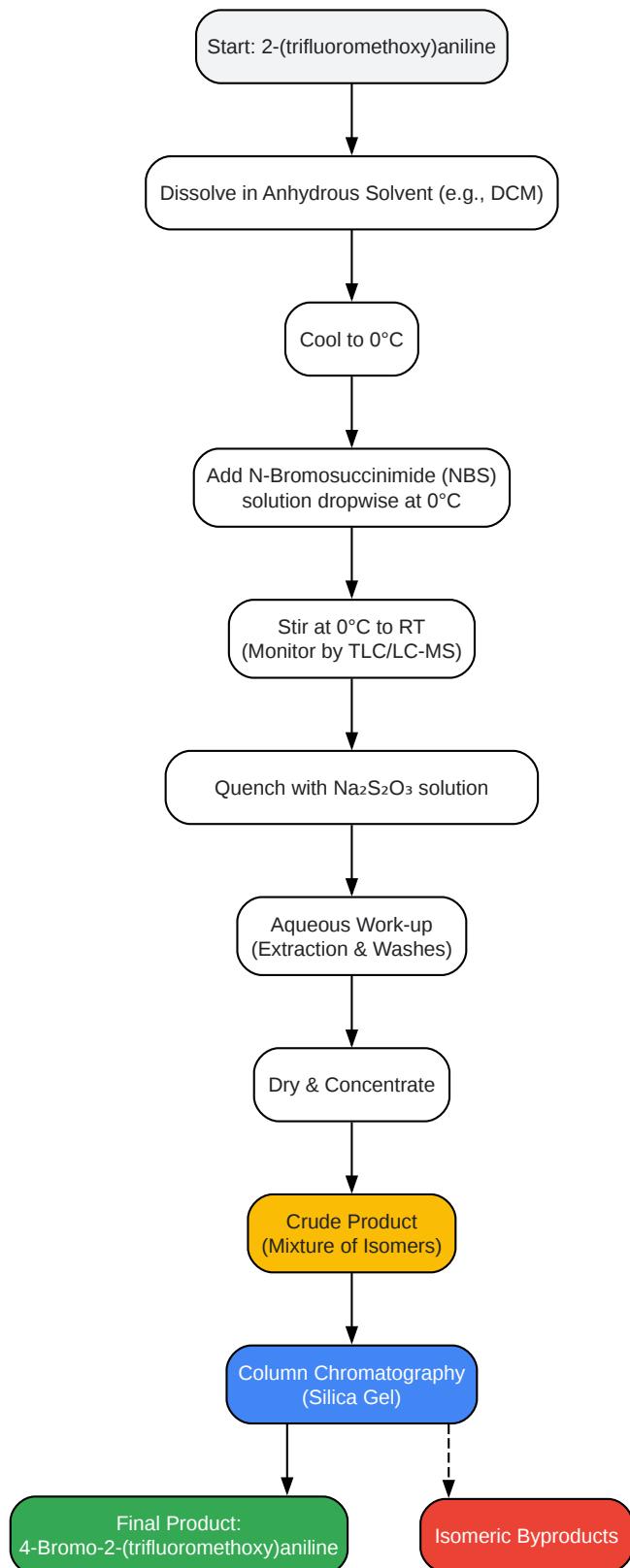
Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(trifluoromethoxy)aniline (1.0 eq) in the chosen anhydrous solvent (DMF or DCM). Cool the solution to 0 °C using an ice bath.
- Bromination: Dissolve N-Bromosuccinimide (1.0 - 1.1 eq) in a minimal amount of the same solvent and add it dropwise to the cooled aniline solution over 30-60 minutes. Maintain the

reaction temperature at 0 °C during the addition.

- Reaction Monitoring: Stir the mixture at 0 °C to room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material.
- Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench any unreacted NBS by adding saturated aqueous sodium thiosulfate solution until the orange/yellow color dissipates.
- Work-up: Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
- Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The crude product will likely be a mixture of isomers. Purify via column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired **4-Bromo-2-(trifluoromethoxy)aniline** isomer.

Diagram 1: Generalized Synthesis Workflow

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Caption: Generalized workflow for the synthesis of **4-Bromo-2-(trifluoromethoxy)aniline**.

Applications in Research and Development

4-Bromo-2-(trifluoromethoxy)aniline is a versatile building block primarily utilized as an intermediate in the synthesis of more complex molecules.

- Pharmaceutical Development: It serves as a precursor for active pharmaceutical ingredients (APIs), particularly in the development of treatments for neurological disorders.^[3] The trifluoromethoxy group is known to improve key drug properties such as metabolic stability and membrane permeability.
- Agrochemicals: This compound is used in the formulation of modern agrochemicals, contributing to pest control solutions.^[3]
- Material Science: It can be incorporated into polymer formulations to enhance thermal stability and chemical resistance, which is valuable for creating high-performance materials.^[3]
- Fluorinated Compounds Research: As a fluorinated molecule, it is a subject of study in medicinal and materials chemistry to understand the effects of fluorine on molecular properties and biological activity.^[3]

Spectroscopic Data

Detailed, verified spectroscopic data (^1H NMR, ^{13}C NMR, IR) for **4-Bromo-2-(trifluoromethoxy)aniline** are not widely available in public spectral databases. Researchers should perform their own analytical characterization upon synthesis or acquisition to confirm the structure and purity of the compound.

Safety and Handling

4-Bromo-2-(trifluoromethoxy)aniline is classified as a hazardous substance and requires careful handling by trained personnel in a controlled laboratory environment.

Table 2: Hazard and Safety Information

Category	Information	Source(s)
GHS Pictograms	Skull and Crossbones	[2]
Signal Word	Danger	[2]
Hazard Statements	H301 (Toxic if swallowed), H317 (May cause an allergic skin reaction)	[2]
Precautionary Statements	P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician)	[2]
Personal Protective Equipment (PPE)	Eyeshields, faceshield, chemical-resistant gloves, Type ABEK (EN14387) respirator filter	[2]
Incompatible Materials	Strong oxidizing agents	
Storage	Keep containers tightly closed in a dry, cool, and well-ventilated place.	

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

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References

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